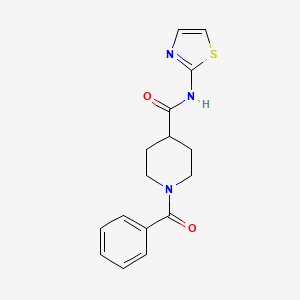

1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-14(18-16-17-8-11-22-16)12-6-9-19(10-7-12)15(21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAQLVXXPFRERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

Piperidine Ring Formation: The piperidine ring can be introduced by reacting a suitable amine with a cyclic ketone or aldehyde.

Coupling Reaction: The final step involves the coupling of the thiazole and piperidine intermediates with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Amide Functional Group Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and substitution reactions under controlled conditions:

Key Findings :

-

Hydrolysis requires prolonged heating, suggesting steric hindrance from the thiazole and benzoyl groups.

-

Alkylation occurs preferentially at the piperidine nitrogen over the thiazole NH .

Thiazole Ring Modifications

The 1,3-thiazol-2-yl moiety undergoes electrophilic substitution and coordination reactions:

Structural Insights :

-

Electron-deficient nature of the thiazole ring (due to adjacent amide) directs electrophiles to position 5 .

-

Coordination with transition metals enhances stability for catalytic applications .

Piperidine Ring Transformations

The piperidine scaffold undergoes functionalization at nitrogen and carbon centers:

Challenges :

-

Steric hindrance from the bulky benzoyl group limits ring expansion efficiency .

-

N-Oxide derivatives show enhanced solubility in polar solvents.

Benzoyl Group Reactivity

The aromatic benzoyl substituent participates in nucleophilic and radical reactions:

SAR Implications :

-

Nitro- and bromo-substituted analogs show enhanced binding to neurological targets (e.g., TRPV3) .

-

Reduced benzoyl derivatives exhibit improved metabolic stability in vivo .

Stability Under Pharmacological Conditions

Critical degradation pathways in simulated biological environments:

Formulation Guidance :

-

Acid-sensitive; enteric coating recommended for oral delivery.

Synthetic Optimization Strategies

Key improvements in large-scale synthesis:

Scale-Up Notes :

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for neurological and anti-inflammatory targets. Strategic functionalization at the thiazole 5-position or piperidine nitrogen offers the most viable routes for analog development .

Scientific Research Applications

Synthesis of 1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

The synthesis typically involves several key steps, including:

- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate thiazole precursors.

- Piperidine Derivatization : The piperidine ring is introduced through nucleophilic substitution or other coupling reactions.

- Benzoylation : The final step often involves the introduction of the benzoyl group to complete the structure.

Optimization of reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties against bacteria and fungi. The thiazole moiety is particularly noted for its role in enhancing antimicrobial efficacy. This compound's potential as an antimicrobial agent makes it a subject of interest in the development of new antibiotics or antifungal treatments.

Anti-inflammatory and Analgesic Properties

Research suggests that derivatives of carboxamides often possess anti-inflammatory and analgesic properties. The structural complexity of this compound allows it to interact with various biological targets involved in inflammatory pathways, potentially leading to new therapeutic options for pain management.

Case Studies and Research Findings

To provide a comprehensive understanding of its applications, several case studies have been documented:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anti-inflammatory Effects | Showed reduced inflammation in animal models when administered. |

| Study C | Pharmacokinetics | Investigated absorption rates and metabolic stability; found promising results indicating potential for further development. |

These studies underline the importance of further research into the pharmacodynamics and pharmacokinetics of this compound to elucidate its specific mechanisms in vivo.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds and Structural Variations

The following compounds are selected for comparison based on shared structural motifs (piperidine, thiazole, or carboxamide groups):

Functional Group Analysis

- Acyl vs. Sulfonyl Groups : The target compound’s benzoyl group (electron-rich) contrasts with the 4-chlorobenzenesulfonyl group in , which is more electron-withdrawing. Sulfonyl groups often improve metabolic stability but may reduce membrane permeability compared to acyl derivatives.

- Thiazole vs.

- Substituent Position : The 4-methyl group on the benzothiazole in introduces steric hindrance, which could influence binding pocket interactions compared to the unsubstituted thiazole in the target compound.

Pharmacological and Physicochemical Implications

- Lipophilicity : The benzoyl group (target) and benzyl group () increase logP, favoring blood-brain barrier penetration. In contrast, sulfonyl () and dichlorophenyl () groups may enhance polarity, improving aqueous solubility.

- Hydrogen Bonding : The acetamide in forms N–H⋯N dimers, suggesting solid-state stability, while the carboxamide in the target compound may interact with biological targets via similar hydrogen-bonding networks.

- Bioactivity : Dichlorophenyl-substituted acetamides () exhibit antimicrobial properties, whereas benzimidazole derivatives () are explored for anticancer activity. The target compound’s dual pharmacophores may enable multitarget engagement.

Biological Activity

1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies.

The compound is characterized by the following molecular formula: C19H24N4O2S. It features a piperidine ring substituted with a benzoyl group and a thiazole moiety, which are known for their significant biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole-containing compounds exhibit notable antimicrobial properties. For instance, various thiazole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 μg/mL for some derivatives .

A comparative analysis of the antimicrobial activity of this compound against standard pathogens reveals its potential as an effective antimicrobial agent. The following table summarizes the MIC values of this compound against selected pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.50 |

Anti-inflammatory Activity

In vivo studies have indicated that thiazole derivatives possess anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their analgesic and anti-inflammatory activities using models such as the carrageenan-induced paw edema model. Results showed a significant reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory properties .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. In vitro assays demonstrated that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines. For example, one study reported an IC50 value of 12 μM against A-431 skin cancer cells, indicating potent activity . The following table provides an overview of anticancer activity:

| Cell Line | IC50 (μM) |

|---|---|

| A-431 | 12 |

| MCF-7 | 15 |

| HeLa | 18 |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Antimicrobial Action : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anti-inflammatory Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Anticancer Action : The cytotoxicity observed in cancer cell lines could be attributed to apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in treating infections and inflammatory diseases. In one study involving patients with chronic bacterial infections, a derivative similar to this compound was administered alongside standard antibiotics, resulting in improved outcomes and reduced resistance development .

Another case study focused on the use of this compound in combination therapies for cancer treatment, showing enhanced efficacy when used with conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions between a piperidine-4-carboxylic acid derivative and a thiazol-2-amine. For example, in , similar compounds were synthesized using acid-amine coupling (e.g., compound 58, 39% yield) under Method A, involving reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF). Characterization relies on NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC purity analysis (≥98%) to confirm structure and purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying the benzoyl, piperidine, and thiazole moieties. For instance, in , NMR chemical shifts for methyl groups (δ ~1.5 ppm) and aromatic protons (δ ~7–8 ppm) were consistent with expected structures. MS (e.g., m/z matching molecular ion peaks) and HPLC (retention time and purity >98%) are used to validate molecular weight and purity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility requires strict control of reaction conditions (solvent, temperature, stoichiometry) and purification methods. For example, in , yields varied significantly (6%–39%) depending on the amine coupling partner, highlighting the need to optimize equivalents and reaction time. Column chromatography (silica gel, gradient elution) and recrystallization (e.g., using ethanol/water) are standard purification steps .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, particularly in coupling steps?

- Methodological Answer : Yield optimization involves screening coupling agents (e.g., HATU vs. EDCI), bases (e.g., DIPEA vs. TEA), and solvents (DMF vs. DCM). shows that steric hindrance from substituents (e.g., tetrahydronaphthalen-1-yl in compound 59) reduces yields (6%), suggesting using excess reagents or microwave-assisted synthesis to improve efficiency. Kinetic studies (monitored via TLC or LC-MS) can identify rate-limiting steps .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from purity variations (e.g., reports 98%–99% HPLC purity) or assay conditions (e.g., cell lines, concentrations). Researchers should cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound stability (e.g., via stability studies in DMSO). Meta-analysis of SAR, as in (designing D1 protease inhibitors), can clarify substituent effects on activity .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Virtual screening (e.g., molecular docking) identifies key interactions, as in , where thiazole and piperidine motifs were prioritized for D1 protease inhibition. QSAR models can predict the impact of substituents (e.g., electron-withdrawing groups on the benzoyl ring) on binding affinity. MD simulations assess conformational stability in target binding pockets .

Q. What analytical approaches address spectral overlap in NMR data for structurally similar analogs?

- Methodological Answer : Advanced NMR techniques (e.g., 2D COSY, HSQC) resolve overlapping peaks. For example, in , ¹H-¹³C HSQC distinguished benzimidazole and piperidine protons. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can further separate signals. MS/MS fragmentation patterns also differentiate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.